![molecular formula C25H23ClN2O5 B2457839 2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole CAS No. 314257-87-9](/img/structure/B2457839.png)
2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole is a useful research compound. Its molecular formula is C25H23ClN2O5 and its molecular weight is 466.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Functionalization
The substituted indole nucleus, a component of many biologically active compounds, has been widely studied for over a century. The synthesis and functionalization of indoles, including the 2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole, are critical in organic chemistry and medicinal research. Palladium-catalyzed reactions, for instance, have become crucial in synthesizing complex molecules, including various indole derivatives (Cacchi & Fabrizi, 2005).
Structural Analysis and DFT Studies
The study of indole derivatives includes extensive structural analysis and Density Functional Theory (DFT) studies. The structural characteristics of indole derivatives, determined through X-ray diffraction (XRD), NMR, FT-IR, and UV-Visible techniques, are pivotal for understanding their potential applications. Computational methods like DFT provide insights into the optimized geometry, molecular electrostatic potential, and non-linear optical (NLO) properties of these compounds (Tariq et al., 2020).
Electrochemical Copolymerization
The electrochemical copolymerization of indole and its derivatives has significant implications in material science. This process, which combines indole with other monomers, results in materials with enhanced thermal stability, electrochemical behavior, and conductivity. Such copolymers have potential applications in various fields, including electronics and materials engineering (Xu et al., 2005).
Antioxidant Properties
Ethenyl indoles, closely related to indole derivatives, exhibit antioxidant properties in a substituent-dependent manner. Their potential as antioxidants is significant in the context of biological and pharmaceutical research. Time-dependent density functional theory (TDDFT) calculations have helped correlate molecular properties with antioxidant activities, providing a deeper understanding of their mechanism of action (Kumar et al., 2020).
Synthesis and Antimicrobial Activity
Novel indole derivatives have been synthesized and evaluated for their antimicrobial properties. This aspect of research is crucial in the development of new pharmaceuticals and treatment methods for various bacterial and fungal infections (Babu et al., 2008).
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5/c1-31-21-12-16(13-22(32-2)25(21)33-3)19(14-28(29)30)23-18-6-4-5-7-20(18)27-24(23)15-8-10-17(26)11-9-15/h4-13,19,27H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZCSTCVESRLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
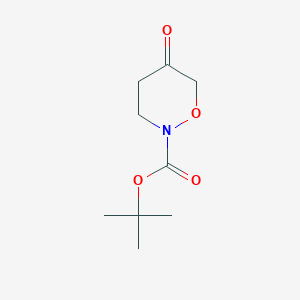
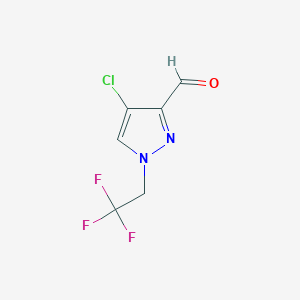
![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/no-structure.png)
![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)
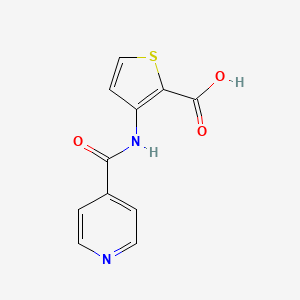
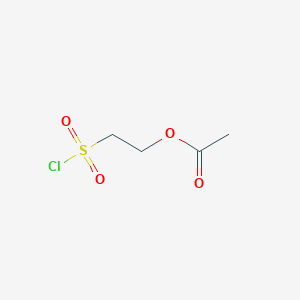
![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)
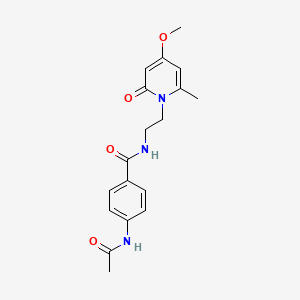
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457771.png)
![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)
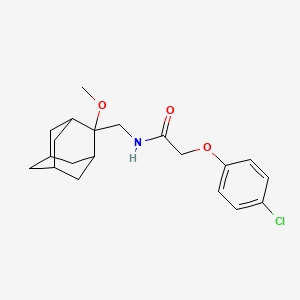
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457775.png)
![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)
